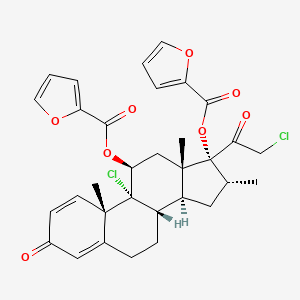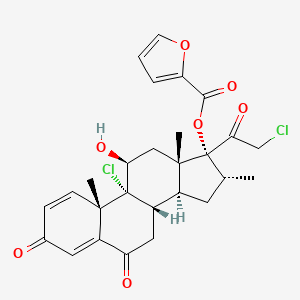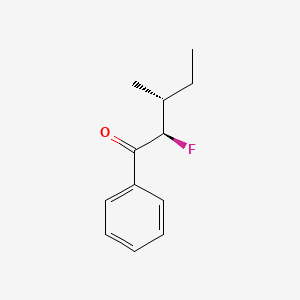
PLATELET DERIVED GROWTH FACTOR FRAGMENT 742-758
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platelet Derived Growth Factor Fragment 742-758 is a peptide fragment derived from the beta receptor of the platelet-derived growth factor. This fragment consists of the amino acid sequence Aspartic acid-Methionine-Serine-Lysine-Aspartic acid-Glutamic acid-Serine-Valine-Aspartic acid-Tyrosine-Valine-Proline-Methionine-Leucine-Aspartic acid-Methionine-Lysine . It plays a significant role in cellular processes such as proliferation, differentiation, and migration, making it a crucial component in various biological and medical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platelet Derived Growth Factor Fragment 742-758 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers that follow the same SPPS principles. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications in research and therapeutic development .
Analyse Des Réactions Chimiques
Types of Reactions: Platelet Derived Growth Factor Fragment 742-758 can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques can be employed to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Platelet Derived Growth Factor Fragment 742-758 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials for regenerative medicine.
Mécanisme D'action
The mechanism of action of Platelet Derived Growth Factor Fragment 742-758 involves binding to the platelet-derived growth factor beta receptor. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including proliferation, survival, and migration .
Comparaison Avec Des Composés Similaires
Platelet Derived Growth Factor A Chain: Another member of the platelet-derived growth factor family with similar biological functions.
Platelet Derived Growth Factor B Chain: Closely related to the beta receptor fragment, involved in similar signaling pathways.
Vascular Endothelial Growth Factor (VEGF): Shares structural and functional similarities with platelet-derived growth factors, particularly in angiogenesis.
Uniqueness: Platelet Derived Growth Factor Fragment 742-758 is unique due to its specific sequence and ability to selectively bind and activate the beta receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Propriétés
Numéro CAS |
149635-67-6 |
|---|---|
Formule moléculaire |
C84H135N19O31S3 |
Poids moléculaire |
2003.286 |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
Clé InChI |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)


![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)

